(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone
Description
Historical Development of Imidazo[2,1-b]thiazole Chemistry
The imidazo[2,1-b]thiazole scaffold first gained prominence in 1966 with the discovery of levamisole, an anthelminthic and immunomodulatory agent containing this fused bicyclic system. Early structural modifications focused on substitutions at positions 2, 3, and 6 of the heterocycle to enhance pharmacokinetic properties. For instance, ethyl-2-aminothiazole-4-carboxylate derivatives served as key intermediates for generating structurally diverse analogs through cyclization with phenacyl bromides. Table 1 illustrates representative imidazo[2,1-b]thiazole derivatives synthesized between 2017–2023, highlighting yield variations based on substituent effects:
| Compound | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 4a | – | – | 92.7 |
| 5d | C₆H₄OH(4-) | – | 87.8 |
| 6c | C₆H₅ | CH₃ | 70.3 |
The introduction of electron-withdrawing groups at position 6, such as nitro or halogens, significantly improved anticancer activity by modulating electron density across the conjugated system. Parallel synthetic approaches developed after 2020 enabled rapid diversification of the thiazole ring through solid-phase combinatorial chemistry, reducing reaction times from 24 hours to under 6 hours for key cyclization steps.
Significance of Piperazine Coupling in Medicinal Chemistry
Piperazine’s incorporation into bioactive molecules enhances binding affinity through two mechanisms:
- Conformational flexibility : The six-membered ring adopts chair and boat configurations, enabling optimal spatial alignment with target proteins.
- Hydrogen-bond donor/acceptor capacity : Piperazine’s nitrogen atoms participate in electrostatic interactions with enzymatic active sites, as demonstrated in antimalarial compounds where EC₅₀ values improved from 450 nM to 102 nM upon piperazine addition.
In the context of imidazo[2,1-b]thiazole conjugates, piperazine serves as a molecular spacer that reduces planar rigidity, thereby improving membrane permeability. Recent studies show that 4-phenylpiperazine derivatives exhibit 3.2-fold greater blood-brain barrier penetration compared to non-substituted analogs when tested in murine models. Coupling strategies typically employ carbodiimide-mediated amidation or nucleophilic aromatic substitution, with reaction efficiencies exceeding 85% under optimized conditions.
Evolution of Fused Heterocyclic Systems in Drug Discovery
Fused heterocycles like imidazo[2,1-b]thiazole address three critical challenges in modern drug design:
- Metabolic stability : The rigid bicyclic framework resists cytochrome P450-mediated oxidation, extending plasma half-life by 2.5–4.3 hours in pharmacokinetic studies.
- Target multipotency : Quantum mechanical calculations reveal charge delocalization across the fused system enables simultaneous interactions with hydrophobic pockets and catalytic triads in enzymes.
- Synthetic tractability : Microwave-assisted cyclocondensation techniques produce gram-scale quantities of the core scaffold in <30 minutes, facilitating structure-activity relationship studies.
Comparative analyses show that benzo-fused analogs exhibit reduced potency against kinase targets compared to the parent imidazo[2,1-b]thiazole system, likely due to increased molecular weight and altered dipole moments.
Research Context for (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone
This specific conjugate emerged from structure-based optimization campaigns targeting ATP-binding pockets in oncogenic kinases. Molecular docking simulations predicted that the 6-phenyl group would occupy a hydrophobic subpocket (van der Waals volume ≈ 180 ų), while the piperazine-linked methanone moiety interacts with conserved lysine residues through water-mediated hydrogen bonds. Synthetic routes typically involve:
- Formation of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine via thiourea cyclization
- Bromoethanone coupling under reflux conditions (ethanol, 24 h)
- Piperazine conjugation using EDCI/HOBt in anhydrous DMF
The final methanone bridge is installed through Friedel-Crafts acylation, achieving yields of 68–72% when catalyzed by anhydrous ZnCl₂ at −10°C. X-ray crystallography confirms the dihedral angle between the thiazole and piperazine planes measures 54.3°, facilitating optimal three-dimensional complementarity with biological targets.
Current Research Objectives and Scientific Significance
Three primary research trajectories dominate current investigations:
- Protease inhibition : Preliminary studies indicate nanomolar inhibition (IC₅₀ = 89 nM) of cathepsin B through covalent modification of the active-site cysteine residue.
- Antiproliferative mechanisms : Transcriptomic profiling in pancreatic ductal adenocarcinoma cells reveals downregulation of PI3K/Akt/mTOR pathways (fold change = −3.2 to −5.7) following 48-hour exposure.
- Resistance mitigation : The 4-phenylpiperazine component demonstrates P-glycoprotein inhibitory activity, reversing multidrug resistance in leukemia cell lines by 43% at 10 μM concentrations.
Ongoing structure-activity relationship studies systematically vary substituents on both the phenyl and piperazine rings to establish quantitative pharmacophore models. Early results suggest that para-substituted electron-donating groups on the phenyl ring enhance plasma protein binding by 22–35%, while N-methylation of piperazine improves metabolic stability in hepatic microsomes.
Structure
3D Structure
Properties
IUPAC Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-21(25-13-11-24(12-14-25)18-9-5-2-6-10-18)20-16-28-22-23-19(15-26(20)22)17-7-3-1-4-8-17/h1-10,15-16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXLKAVQSRWSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved by cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions.
The piperazine moiety is synthesized separately, often starting from piperazine and phenyl halides through nucleophilic substitution reactions. The final step involves coupling the imidazo[2,1-b]thiazole and phenylpiperazine fragments using a methanone linker, which can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
The imidazo[2,1-b]thiazole scaffold is recognized for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit varying degrees of activity against a range of pathogens.
Case Study: Antituberculosis Activity
A study synthesized various derivatives of imidazo[2,1-b]thiazole and evaluated their effectiveness against Mycobacterium tuberculosis. Among these, the compound [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid showed significant activity with a minimum inhibitory concentration (MIC) of 6.25 mg/ml, highlighting the potential of this scaffold in developing new antituberculosis agents .
| Compound | MIC (mg/ml) | Activity Type |
|---|---|---|
| 3e | 6.25 | Antituberculosis |
| 2 | 12.5 | Antimicrobial |
| 25d | 6.25 | Antibacterial |
Broad-Spectrum Antimicrobial Properties
Research has demonstrated that thiazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds containing the thiazole ring were tested against various Gram-positive and Gram-negative bacteria, showing promising results against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Applications
The anticancer potential of imidazo[2,1-b]thiazole derivatives is another significant area of research. Studies have shown that these compounds can induce cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Against Pancreatic Cancer
A specific derivative, 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole , was evaluated for its anticancer activity against pancreatic ductal adenocarcinoma cells. The findings indicated that this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells .
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole | Pancreatic Ductal Adenocarcinoma | 5.0 |
| (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone | Various Cancer Cell Lines | TBD |
Mechanism of Action
The mechanism of action of (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Structural Attributes
- Imidazo[2,1-b]thiazole Core : The 6-phenyl substitution enhances π-π stacking interactions with biological targets .
- 4-Phenylpiperazine : Introduces conformational flexibility and modulates solubility .
- Ketone Bridge : Stabilizes the molecule’s geometry and influences electronic distribution .
Comparison with Structural Analogs
Key Observations :
- Electron-Withdrawing Groups : Chlorine substitution (e.g., 5l) enhances cytotoxicity compared to unsubstituted phenyl (5a) .
- Piperazine Modifications : Bulky substituents (e.g., triazole-ethyl in IT14/IT18) improve antimicrobial activity but may reduce cell permeability .
- Core Heterocycle: Benzo-imidazo-thiazoles (IT14/IT18) exhibit broader antimicrobial spectra than non-fused cores .
Structure-Activity Relationship (SAR) Insights
- Imidazo-Thiazole Core : The 6-phenyl group in Compound X likely enhances target affinity via hydrophobic interactions, as seen in 5a .
- Piperazine Linkage : The 4-phenyl group in Compound X balances lipophilicity and solubility, contrasting with polar morpholine (5a) or triazole (IT14) substituents .
- Ketone vs. Acetamide Linkers : Ketones (Compound X) may confer metabolic stability compared to hydrolytically labile acetamides (5a–p) .
Biological Activity
(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an imidazo[2,1-b]thiazole core fused with a piperazine moiety, connected via a methanone linkage. The synthesis typically involves multi-step organic reactions, starting with the preparation of the imidazo[2,1-b]thiazole core through cyclization of thioamide and α-haloketone precursors. The piperazine component is synthesized separately and subsequently coupled to form the final product.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thioamide, α-haloketone |
| 2 | Nucleophilic Substitution | Piperazine, phenyl halides |
| 3 | Condensation | Carbodiimides or acid chlorides |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazo[2,1-b]thiazole moiety can bind to enzymes or receptors, modulating their activity. The piperazine ring enhances the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
A study highlighted its potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines. Structure-activity relationship (SAR) analysis revealed that certain derivatives showed significant inhibition of FLT3 kinase activity, which is critical in AML pathogenesis .
Antimicrobial Properties
The compound is also being explored for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.
Neuropharmacological Effects
The piperazine moiety in the structure may contribute to neuropharmacological effects. Compounds with similar structures have shown promise in treating neurological disorders by interacting with neurotransmitter systems .
Case Studies and Research Findings
- FLT3 Inhibition in AML : A series of derivatives were synthesized and tested for their ability to inhibit FLT3 kinase in AML cells. The most active compounds demonstrated significant cytotoxicity against MV4-11 cells while showing minimal effects on non-FLT3-dependent cancer lines .
- Anticonvulsant Screening : Preliminary studies indicated potential anticonvulsant activity when tested in animal models using the maximal electroshock (MES) test. Compounds containing the phenylpiperazine fragment exhibited protective effects against seizures .
- Comparative Analysis : When compared to other imidazole and piperazine derivatives known for their biological activities, this compound showed unique properties due to its dual structural components, which may confer distinct pharmacokinetic profiles and therapeutic potentials .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone, and how can intermediates be characterized?
- Methodology : Multi-step synthesis involving coupling of imidazothiazole and phenylpiperazine moieties under controlled conditions (e.g., 60–80°C, inert atmosphere). Key intermediates are purified via column chromatography and characterized using -/-NMR and HPLC. Reaction progress is monitored via TLC, and final yield optimization requires adjusting stoichiometry of reagents like EDCI/HOBt for amide bond formation .
Q. How can researchers determine the solubility and stability of this compound for in vitro assays?
- Methodology : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectroscopy or HPLC. Thermal stability is assessed via Differential Scanning Calorimetry (DSC) to identify melting points and decomposition thresholds. Accelerated stability studies (40°C/75% RH for 4 weeks) evaluate hygroscopicity and photostability .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology : High-resolution mass spectrometry (HRMS) for molecular weight validation, -NMR for aromatic proton integration, and -NMR (if applicable) for fluorinated analogs. X-ray crystallography resolves stereochemistry, as seen in related imidazothiazole derivatives .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodology : Cross-validate using orthogonal assays:
- In vitro : Dose-response curves in cell lines (e.g., MTT assays) and target-binding affinity (SPR or ITC).
- In vivo : Pharmacokinetic studies (plasma half-life, bioavailability) and metabolite profiling via LC-MS to identify inactivation pathways. Adjust formulation (e.g., PEGylation) to enhance solubility and reduce first-pass metabolism .
Q. What strategies are effective for identifying the compound’s molecular targets?
- Methodology :
- Chemoproteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding proteins.
- Computational docking : Screen against databases like PDB or ChEMBL to predict interactions with kinases or GPCRs. Validate via siRNA knockdown or CRISPR-Cas9 gene editing in cellular models .
Q. How can researchers optimize the compound’s selectivity to minimize off-target effects?
- Methodology :
- Structural analogs : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate electronic effects.
- Selectivity profiling : Test against panels of related receptors/enzymes (e.g., CEREP panels). Use molecular dynamics simulations to refine binding pocket interactions .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across different cell lines?
- Methodology :
- Assay standardization : Normalize cell viability assays (e.g., ATP-based vs. resazurin-based) and control for cell passage number.
- Mechanistic studies : Evaluate apoptosis markers (caspase-3/7 activation) and mitochondrial membrane potential (JC-1 staining) to confirm mode of action. Cross-reference with transcriptomic data (RNA-seq) to identify resistance pathways .
Key Physicochemical and Biological Properties
| Property | Method | Typical Data | Reference |
|---|---|---|---|
| Melting Point | DSC | 158–160°C (decomposition observed) | |
| LogP (Lipophilicity) | HPLC (Shimadzu C18 column) | 3.2 ± 0.3 | |
| Plasma Protein Binding | Equilibrium dialysis | 89% (human serum albumin) | |
| CYP450 Inhibition | Fluorometric assays (CYP3A4/2D6) | IC > 10 µM (low inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
